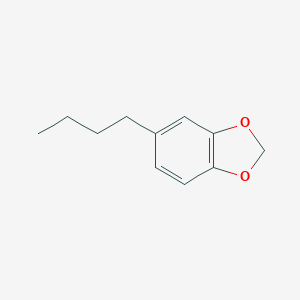

5-Butyl-1,3-benzodioxole

Descripción general

Descripción

5-Butyl-1,3-benzodioxole is an organic compound with the molecular formula C11H14O2 . It is also known as 4-Butyl-1,2-methylenedioxybenzene and 1-(3,4-Methylenedioxyphenyl)butane . It is a derivative of 1,3-Benzodioxole, which is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group .

Synthesis Analysis

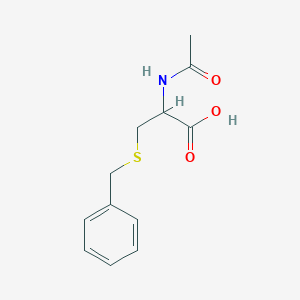

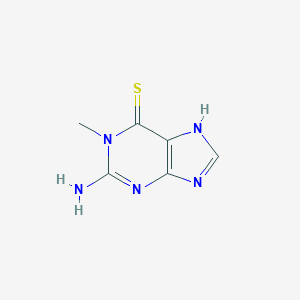

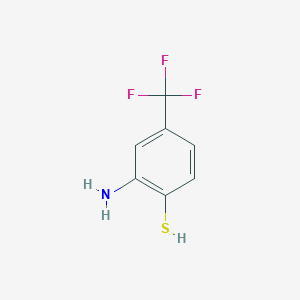

The synthesis of 5-Butyl-1,3-benzodioxole or its derivatives involves several steps. For instance, in the synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamide compounds, empirical modifications were used. The compounds were synthesized in a three-step reaction and characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry .Molecular Structure Analysis

The molecular weight of 5-Butyl-1,3-benzodioxole is 178.23 . It contains a total of 27 atoms, including 14 Hydrogen atoms, 11 Carbon atoms, and 2 Oxygen atoms .Aplicaciones Científicas De Investigación

Anti-Tumor Efficiency Improvement

5-Butyl-1,3-benzodioxole derivatives have been found to improve the anti-tumor efficiency of arsenicals . These derivatives were conjugated with arsenical precursors, resulting in fabricated arsenicals that were eliminated much slower in mice and maintained an efficient concentration in the blood for a longer time than that of the arsenical precursors . They also performed better in anti-proliferation by inhibiting the thioredoxin system to induce oxidative stress, and concomitantly to initiate apoptosis in vitro and in vivo .

Treatment of Leukemia and Other Tumors

The fabricated arsenicals reversed the hemogram of tumor-bearing mice to normal and eliminated the tumor without causing damage to any organs . This shows a good design strategy and pre-clinical application for leukemia and other tumors .

Inhibition of Microsomal Cytochrome-P450-Family Enzymes

Stiripentol, a second-line adjunctive treatment for epilepsy with a good safety profile, inhibits microsomal cytochrome-P450-family enzymes to extend the retention time of co-administration . The 1,3-benzodioxole responsible for the inhibition and its metabolic derivatives were used in the creation of these arsenicals .

Induction of Oxidative Stress

The fabricated arsenicals inhibit the thioredoxin system to induce oxidative stress . This is a key mechanism in their anti-proliferative effects .

Initiation of Apoptosis

In addition to inducing oxidative stress, the fabricated arsenicals also initiate apoptosis in vitro and in vivo . This is another important mechanism in their anti-tumor effects .

Improved Process for Continuous Acylation

5-Butyl-1,3-benzodioxole can be used in the improved process for the continuous acylation of 1,3-Benzodioxole .

Mecanismo De Acción

Target of Action

5-Butyl-1,3-benzodioxole is a derivative of 1,3-Benzodioxole, which has been reported to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .

Mode of Action

The compound interacts with its target, the auxin receptor TIR1, resulting in the enhancement of root-related signaling responses . This interaction leads to changes in the plant’s growth patterns, particularly promoting root growth .

Biochemical Pathways

The interaction of 5-Butyl-1,3-benzodioxole with TIR1 affects the auxin signaling pathway, which is essential for plant growth and development . This interaction enhances the auxin response, leading to the down-regulation of root growth-inhibiting genes .

Result of Action

The primary result of 5-Butyl-1,3-benzodioxole’s action is the promotion of root growth in plants . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .

Safety and Hazards

The safety data sheet for 1,3-Benzodioxole, a related compound, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

5-butyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSJAUIDOGFRGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20515762 | |

| Record name | 5-Butyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Butyl-1,3-benzodioxole | |

CAS RN |

16929-05-8 | |

| Record name | 5-Butyl-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

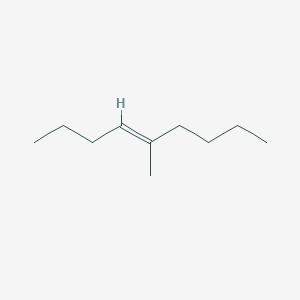

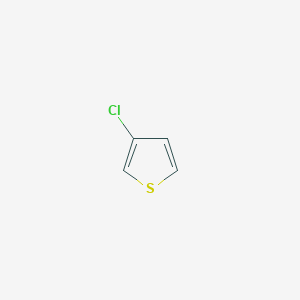

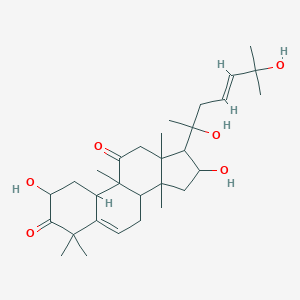

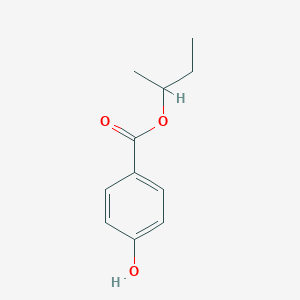

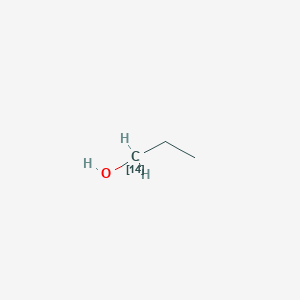

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)